molecular formula C18H13N3O2S B2529249 N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide CAS No. 2034317-21-8

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide

Cat. No. B2529249
M. Wt: 335.38
InChI Key: NPYJDWDFCHHPLA-UHFFFAOYSA-N
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Description

The compound N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as oxazolopyridine and thiophene derivatives, which are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate involves the reaction of N-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride with another intermediate compound. The mechanism of the reaction and the structure of the products are typically confirmed by spectral data and elemental analysis .

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by the presence of heterocyclic rings such as oxazolopyridine and thiophene. These rings are known to contribute to the stability and biological activity of the molecules. The exact structure of the compound would likely be confirmed using techniques such as NMR, IR, and mass spectrometry, as is common in the field .

Chemical Reactions Analysis

Compounds like the one are often synthesized through reactions that involve nucleophilic substitution. For example, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines is achieved by reacting a chloromethyl intermediate with various amines and a cyclic amide, indicating the versatility of the core structure in undergoing chemical transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide are not detailed in the provided papers, related compounds typically exhibit properties that are influenced by their molecular structure. These properties can include solubility, melting point, and stability, which are important for their potential use in pharmaceutical applications. The presence of heteroatoms in the rings can also affect the electronic distribution and, consequently, the reactivity of the compound .

Scientific Research Applications

Heterocyclic Compound Synthesis

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide, due to its complex structure, plays a crucial role in the synthesis of various heterocyclic compounds. These compounds possess significant biological activities, including antitumor and antimicrobial properties. For instance, novel N-arylpyrazole-containing enaminones were synthesized as key intermediates in producing substituted pyridine derivatives with demonstrated cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil (S. Riyadh, 2011).

Microwave-Assisted Synthesis

The compound also serves as a precursor in microwave-assisted synthesis methods for creating isothiazolopyridines, pyridothiazines, and pyridothiazepines. These methods offer advantages in yield and reaction time over conventional chemical synthesis, producing compounds with valuable biological activities (Ayman M. S. Youssef et al., 2012).

Novel Drug Development

Furthermore, the structural features of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide contribute to the development of novel drugs with potential cardiovascular benefits. Compounds synthesized using this molecule as a starting point have shown promising coronary vasodilating and antihypertensive activities in preclinical models, illustrating its utility in discovering new treatments for cardiovascular diseases (Y. Sato et al., 1980).

Antituberculosis Agents

Additionally, derivatives of this compound have been explored for their tuberculostatic activity. Structural analogs have been synthesized and evaluated, demonstrating the potential for developing effective antituberculous agents. This highlights the versatility of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide in contributing to the fight against tuberculosis (Y. Titova et al., 2019).

Antioxidant Activity

Research into the antioxidant properties of heteroaromatic thiols and thiones has pointed towards the potential of compounds derived from N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide as radical scavenging compounds. These studies suggest a promising avenue for developing new antioxidants based on the structural backbone of this compound (M. S. Chernov'yants et al., 2016).

properties

IUPAC Name

N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2S/c1-11-13(20-16(22)15-8-5-9-24-15)10-14-18(19-11)23-17(21-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYJDWDFCHHPLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide

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